2,2,3-Trifluoro-6-isocyanato-1,4-benzodioxane
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Overview
Description
2,2,3-Trifluoro-6-isocyanato-1,4-benzodioxane is a complex chemical compound with a unique structure that enables its utilization in various scientific research fields. Its intriguing properties make it valuable in drug discovery, material synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and application.
Industrial Production Methods
Industrial production methods for 2,2,3-Trifluoro-6-isocyanato-1,4-benzodioxane are not widely documented in public literature. it is likely that large-scale synthesis involves optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trifluoro-6-isocyanato-1,4-benzodioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the isocyanate group to form amines or other derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines.
Scientific Research Applications
2,2,3-Trifluoro-6-isocyanato-1,4-benzodioxane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2,2,3-Trifluoro-6-isocyanato-1,4-benzodioxane exerts its effects involves interactions with molecular targets and pathways. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity is crucial for its applications in drug discovery and material synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorophenyl isocyanate: Another trifluoromethylated isocyanate with similar reactivity but different structural properties.
2,2,3-Trifluoro-1,4-benzodioxane: Lacks the isocyanate group, resulting in different chemical behavior and applications.
Uniqueness
2,2,3-Trifluoro-6-isocyanato-1,4-benzodioxane is unique due to the combination of trifluoromethyl groups and an isocyanate functionality within a benzodioxane core. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific research fields.
Properties
IUPAC Name |
2,2,3-trifluoro-6-isocyanato-3H-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-8-9(11,12)16-6-2-1-5(13-4-14)3-7(6)15-8/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKCEJKPHAKVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=O)OC(C(O2)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023241 |
Source
|
Record name | 2,2,3-Trifluoro-6-isocyanato-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75289-34-8 |
Source
|
Record name | 2,2,3-Trifluoro-6-isocyanato-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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